molecular formula C21H23ClN6O B11465794 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide

Cat. No.: B11465794
M. Wt: 410.9 g/mol
InChI Key: JIEVWKKRAWBSPE-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the employment of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide is unique due to its combination of an indole moiety, a pyrimidine ring, and a cyclopropane carboxamide group. This structural complexity allows for diverse interactions with biological targets and the potential for various applications in different fields.

Properties

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]cyclopropanecarboxamide

InChI

InChI=1S/C21H23ClN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29)

InChI Key

JIEVWKKRAWBSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4CC4)C

Origin of Product

United States

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